1,1'-[(4-Chlorophenyl)phosphoryl]diaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine is a chemical compound with the molecular formula C₁₀H₁₂ClN₂OP It is characterized by the presence of a diaziridine ring, which is a three-membered heterocycle containing two nitrogen atoms, and a phosphoryl group attached to a 4-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine typically involves the reaction of 4-chlorophenylphosphoryl chloride with diaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-Chlorophenylphosphoryl chloride} + \text{Diaziridine} \rightarrow \text{1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine} ]
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of 1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of larger quantities, and additional purification steps may be employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The diaziridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions may produce various substituted diaziridines.
Wissenschaftliche Forschungsanwendungen
1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphoryl transfer reactions, which are essential in various biochemical processes. The diaziridine ring may also interact with biological molecules, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[(Phenyl)phosphoryl]diaziridine
- 1,1’-[(4-Methylphenyl)phosphoryl]diaziridine
- 1,1’-[(4-Bromophenyl)phosphoryl]diaziridine
Uniqueness
1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
7252-93-9 |
---|---|
Molekularformel |
C10H12ClN2OP |
Molekulargewicht |
242.64 g/mol |
IUPAC-Name |
1-[aziridin-1-yl-(4-chlorophenyl)phosphoryl]aziridine |
InChI |
InChI=1S/C10H12ClN2OP/c11-9-1-3-10(4-2-9)15(14,12-5-6-12)13-7-8-13/h1-4H,5-8H2 |
InChI-Schlüssel |
BXOYGCKVUUPNOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1P(=O)(C2=CC=C(C=C2)Cl)N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.